

A Comparative Guide to the Cross-Validation of Analytical Methods for Meseclazone

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Compound of Interest		
Compound Name:	Meseclazone	
Cat. No.:	B1676306	Get Quote

The accurate and precise quantification of **Meseclazone** (also known as Mesalamine or 5-aminosalicylic acid) is critical for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. Regulatory bodies necessitate the validation of analytical methods to confirm their suitability for their intended purpose. This guide provides a comparative overview of commonly employed analytical techniques for the determination of **Meseclazone**, presenting supporting data from various studies to facilitate the cross-validation and selection of the most appropriate methodology for researchers, scientists, and drug development professionals.

The primary analytical methods validated for **Meseclazone** analysis include UV-Visible Spectrophotometry, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers a unique balance of simplicity, sensitivity, and specificity, making them suitable for different applications, from routine quality control to bioequivalence studies.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a straightforward and cost-effective technique for the quantitative analysis of **Meseclazone** in bulk and solid dosage forms.[1] The method is based on the principle that **Meseclazone** absorbs light in the ultraviolet region of the electromagnetic spectrum.

Data Presentation: Performance Characteristics of UV-Vis Spectrophotometric Methods



Paramete r	Method 1[1]	Method 2 (ARS)[2]	Method 3 (NQS)[2]	Method 4[3]	Method 5 (lodine)	Method 6 (DIS)
Solvent/Re agent	0.1% Trifluoroac etic acid	Alizarin Red Sulphonate (ARS)	1,2- naphthoqui none-4- sulphonate (NQS)	Methanol	lodine (IOD)	2,6- Dichloro indophenol sodium (DIS)
λmax (nm)	300	600	470	210	514	520
Linearity Range (µg/mL)	10-50	15-97.5	2-22	0.2-50	5-45	N/A
Correlation Coefficient (r²)	0.9953	N/A	N/A	N/A	N/A	N/A
LOD (μg/mL)	5.67	N/A	N/A	N/A	0.10245	N/A
LOQ (μg/mL)	17.19	N/A	N/A	N/A	0.31045	N/A
Recovery (%)	N/A	N/A	N/A	N/A	97.31 - 103.15	98.00

N/A: Not Available in the provided search results.

Experimental Protocols

Method A (Trifluoroacetic Acid)

- Standard Stock Solution Preparation: Accurately weigh 10mg of **Meseclazone** and transfer it to a 100ml volumetric flask. Dissolve in 5ml of 0.1% Trifluoroacetic acid (TFA) water with sonication for 5 minutes. Make up the volume to the mark with the same diluent.
- Analysis: Prepare different concentrations of **Meseclazone** from the stock solution. Measure the absorbance at 300 nm using a UV/Visible double beam spectrophotometer against a



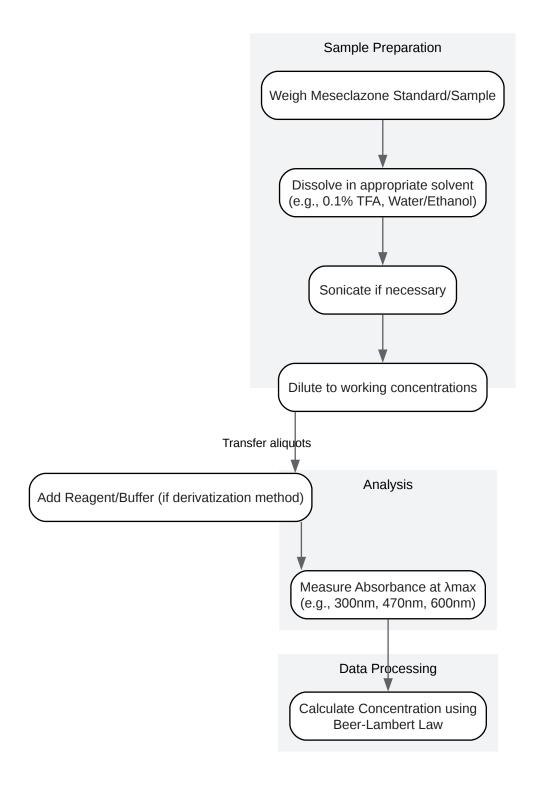
blank of 0.1% TFA.

Method B (Derivatization with NQS)

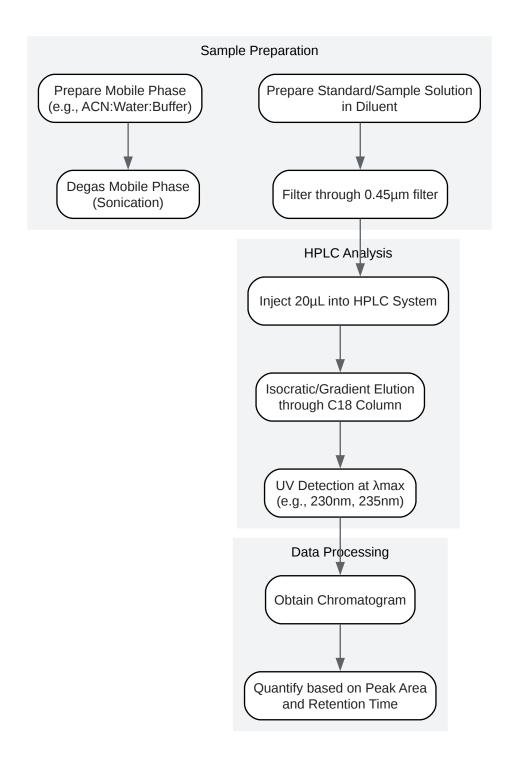
- Stock Solution Preparation: Dissolve 100 mg of Meseclazone in 30 mL of water, then complete to 100 mL with ethanol. Further dilute to obtain a working solution of 200 μg/mL.
- Sample Preparation: Add aliquots of the **Meseclazone** working solution to a 10 mL volumetric flask to achieve final concentrations between 2-22 μg/mL.
- Reaction: Add 1.0 mL of a buffer solution (pH 12.0) followed by 1.0 mL of 4x10⁻³ mol/L NQS solution. Allow the reaction to proceed at room temperature for 10 minutes.
- Measurement: Bring the reaction mixture to volume with water and measure the absorbance at 470 nm against a reagent blank.

Workflow Visualization

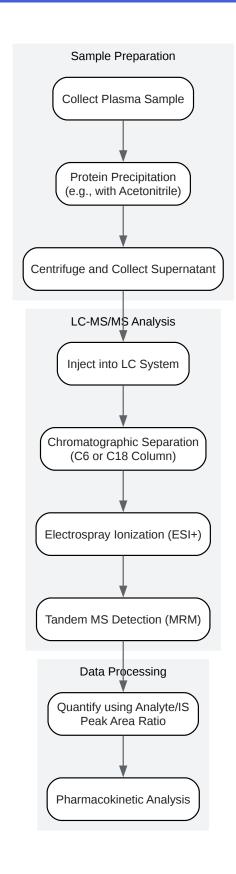












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